molecular formula C24H30O5 B12398005 5-[4-(Carboxymethyl)phenyl]-2-nonoxybenzoic acid

5-[4-(Carboxymethyl)phenyl]-2-nonoxybenzoic acid

Cat. No.: B12398005
M. Wt: 398.5 g/mol
InChI Key: ZNUFCVFEZWEKRQ-UHFFFAOYSA-N
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Description

5-[4-(Carboxymethyl)phenyl]-2-nonoxybenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of a carboxymethyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety substituted with a nonoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Carboxymethyl)phenyl]-2-nonoxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boronic acid derivatives as reagents . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would require optimization of reaction parameters such as temperature, pressure, and catalyst loading to ensure high yield and purity of the final product. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Carboxymethyl)phenyl]-2-nonoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxymethyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxymethyl group would yield carboxylic acids, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-[4-(Carboxymethyl)phenyl]-2-nonoxybenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[4-(Carboxymethyl)phenyl]-2-nonoxybenzoic acid depends on its specific application. In chemical reactions, the compound acts as a reactant or intermediate, participating in various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the nature of the interaction and the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Carboxymethyl)phenyl]-2-nonoxybenzoic acid is unique due to the presence of the nonoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C24H30O5

Molecular Weight

398.5 g/mol

IUPAC Name

5-[4-(carboxymethyl)phenyl]-2-nonoxybenzoic acid

InChI

InChI=1S/C24H30O5/c1-2-3-4-5-6-7-8-15-29-22-14-13-20(17-21(22)24(27)28)19-11-9-18(10-12-19)16-23(25)26/h9-14,17H,2-8,15-16H2,1H3,(H,25,26)(H,27,28)

InChI Key

ZNUFCVFEZWEKRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)CC(=O)O)C(=O)O

Origin of Product

United States

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